N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide
Description
N-[4-(2-Chloroacetyl)phenyl]-N-ethylmethanesulfonamide (Molecular Formula: C₁₁H₁₃ClNO₃S) is a sulfonamide derivative characterized by a methanesulfonamide core substituted with an ethyl group and a 4-(2-chloroacetyl)phenyl moiety. Its structural features include:
The compound is notable for its role as a synthetic intermediate or impurity in pharmaceutical contexts, as evidenced by its inclusion in drug impurity lists . The 2-chloroacetyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the ethyl group on the sulfonamide nitrogen influences steric and electronic properties .
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQAESJOHQXANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)CCl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851814-23-8 | |
| Record name | N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide involves multiple steps. One common method includes the reaction of 4-aminobenzoyl chloride with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methanesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes and polymers
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key differences between N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide and its analogs:
Key Observations:
Methyl-substituted analogs (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide) lack the chloroacetyl group, reducing reactivity but enhancing lipophilicity .
Functional Group Impact: The 2-chloroacetyl group is critical for covalent binding to biological targets (e.g., enzyme active sites), distinguishing it from non-acetylated analogs like N-(3-chloro-4-methylphenyl)methanesulfonamide .
Crystallographic and Conformational Studies
- Bond Lengths and Angles : Studies on sulfonamide derivatives (e.g., N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide) reveal that substituents on the phenyl ring and sulfonamide nitrogen influence molecular geometry. For instance, chloroacetyl groups introduce torsional strain due to steric clashes with adjacent substituents .
- Comparative Data: The C-S bond in sulfonamides typically ranges from 1.60–1.65 Å, consistent across analogs . Chloroacetyl-containing compounds exhibit shorter C=O bond lengths (1.20–1.22 Å) compared to non-acetylated derivatives (1.24–1.26 Å), reflecting increased electron withdrawal .
Biological Activity
N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and analgesic applications. This article explores its biological activity, synthesizing findings from diverse research studies and case analyses.
Chemical Structure and Properties
- Molecular Formula : C11H14ClNO3S
- Molecular Weight : 275.75 g/mol
- CAS Number : 2418665
The compound features a chloroacetyl group attached to a phenyl ring, which is known to influence its biological properties. The presence of the methanesulfonamide moiety is significant for its biological interactions.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of N-substituted chloroacetamides, including this compound. A study assessing various chloroacetamides demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compound showed promising activity against:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
- Candida albicans
The efficacy varied based on the molecular structure, particularly the position of substituents on the phenyl ring, which affects lipophilicity and membrane permeability .
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Less Effective |
| Candida albicans | Moderately Effective |
Analgesic Properties
The compound has also been investigated for its analgesic properties, particularly as a potential P2X4 receptor antagonist. This receptor is implicated in pain signaling pathways, and compounds that inhibit its activity may provide therapeutic benefits for various pain conditions. The ability of this compound to modulate P2X4 receptor activity suggests it could be a candidate for developing new analgesics .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activity of this compound based on its chemical structure. These analyses indicate that:
- Lipophilicity : Higher lipophilicity correlates with increased antimicrobial activity.
- Substituent Position : The position of halogen or other groups on the phenyl ring significantly influences both antimicrobial and analgesic activities.
Case Studies
- Antimicrobial Testing : In a controlled study, various chloroacetamides were synthesized and tested against standard bacterial strains. This compound exhibited significant antibacterial properties, particularly against MRSA, highlighting its potential as a therapeutic agent in treating resistant infections .
- P2X4 Receptor Modulation : A patent discusses the use of compounds similar to this compound as P2X4 receptor antagonists, suggesting their role in managing pain associated with neuropathic conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Sulfonation : Reacting a substituted aniline derivative (e.g., 4-ethylaminophenyl) with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
Chloroacetylation : Introducing the 2-chloroacetyl group via reaction with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions.
- Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 molar ratio of sulfonamide to chloroacetyl chloride), inert atmosphere (N₂), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., sulfonamide S=O at ~3.3 ppm, chloroacetyl Cl–C=O at ~170 ppm).
- Infrared Spectroscopy (IR) : Peaks at 1660–1680 cm⁻¹ (C=O stretch) and 1330–1350 cm⁻¹ (S=O asymmetric stretch).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 315.05).
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsional strain (e.g., SHELXL refinement) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data collected at low temperature (100 K) minimizes thermal motion artifacts.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, intermolecular interactions (e.g., C–H⋯O) are modeled using restraints to improve accuracy.
- Validation : R-factors (<5%), residual electron density maps, and PLATON checks ensure structural reliability .
Q. What experimental and computational approaches are used to analyze the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with enzymes (e.g., kinases or proteases). Key interactions include hydrogen bonds with sulfonamide oxygen and hydrophobic contacts with the chloroacetyl group.
- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify IC₅₀ values. For example, dose-response curves (0.1–100 µM) validate computational predictions.
- Structural Biology : Co-crystallization with target proteins (e.g., carbonic anhydrase) reveals binding-site geometry .
Q. How can contradictory bioactivity data between studies be systematically addressed?
- Methodological Answer :
- Comparative Analysis : Tabulate assay conditions (Table 1) to identify variables affecting results.
- Replication : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times (24–72 hr), and solvent controls (DMSO ≤0.1%).
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to confirm target specificity.
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound | Assay Model | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-[4-(2-Chloroacetyl)phenyl]-... | HEK293 (kinase X) | 2.1 ± 0.3 | |
| Analog A (chloro→bromo) | HeLa (kinase X) | 5.8 ± 1.2 | |
| Analog B (sulfonamide→amide) | HEK293 (kinase X) | >100 |
Q. What strategies are employed to design derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution at the chloroacetyl (e.g., fluoroacetyl for metabolic stability) or sulfonamide (e.g., ethyl→cyclopropyl for lipophilicity) positions.
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C.
- Microsomal Stability : Incubation with liver microsomes (human/rat) to measure half-life.
- In Vivo Validation : Pharmacokinetic studies in rodents (oral vs. IV administration) quantify bioavailability and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
